N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazine-substituted 1,2,4-oxadiazole ring fused to a cyclohexyl group and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, heterocyclic, and sulfonamide functionalities.
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-31(27,14-4-5-16-17(12-14)29-11-10-28-16)25-20(6-2-1-3-7-20)19-23-18(24-30-19)15-13-21-8-9-22-15/h4-5,8-9,12-13,25H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDKKRUPNBFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazinyl group linked to an oxadiazole moiety and a cyclohexyl ring. This unique structure contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 355.42 g/mol
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring : The initial step includes the reaction of pyrazin-2-carboxylic acid with hydrazine derivatives.
- Cyclization : The cyclohexyl group is introduced through nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the sulfonation of the benzo[dioxine] component.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole and pyrazine moieties exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has been tested against various human cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). Results show a notable inhibition of cell proliferation at certain concentrations.
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 10 | 65 |
| K562 | 10 | 70 |
These results suggest that the compound may act as a potential chemotherapeutic agent.
The anticancer activity is believed to be mediated through the inhibition of specific protein kinases involved in cell cycle regulation and apoptosis. The compound's structure allows it to bind effectively to these targets, disrupting their function.
Other Pharmacological Effects
In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial and anticonvulsant activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains in preliminary assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
- Anticonvulsant Activity : In animal models, the compound exhibited protective effects against induced seizures, suggesting a possible role in epilepsy treatment.
Case Studies
A case study involving a series of derivatives based on the oxadiazole structure highlighted their varied biological activities. One derivative demonstrated significant cytotoxicity against MCF-7 cells while maintaining low toxicity in normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds sharing key structural motifs: 1,2,4-oxadiazole , sulfonamide , or dihydrobenzodioxine groups. Below is an analysis based on structural, synthetic, and functional similarities:
Structural Analogues
Compound A : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4)
- Molecular Formula : C₁₆H₁₅N₅O₄
- Key Features :
- Shares the 1,3,4-oxadiazole and dihydrobenzodioxine moieties.
- Differs in substituents: pyrazole-carboxamide replaces the pyrazine-oxadiazole-cyclohexyl group.
- Functional Implications: The pyrazole-carboxamide group may enhance solubility compared to the pyrazine-oxadiazole-cyclohexyl system in the target compound. No reported bioactivity data for Compound A .
Compound B : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Molecular Formula : C₂₈H₂₇N₃O₇
- Key Features: Contains a tetrahydroimidazopyridine core, distinct from the oxadiazole and benzodioxine systems. Nitrophenyl and cyano groups may confer different electronic properties compared to sulfonamide derivatives.
- Synthetic Relevance :
Functional Comparisons
Methodological Considerations for Comparison
- Similarity Metrics: Computational methods for compound comparison (e.g., Tanimoto coefficient, molecular fingerprinting) are critical but vary in reliability.
- Synthetic Accessibility : The target compound’s cyclohexyl and pyrazine-oxadiazole groups may pose synthetic challenges compared to Compound A’s simpler pyrazole-carboxamide substituent.
Research Findings and Limitations
- Data Gaps: No experimental data (e.g., solubility, bioactivity, or crystallographic studies) are available for the target compound, limiting functional comparisons .
- Therapeutic Potential: Compounds with sulfonamide and oxadiazole motifs are often explored for kinase inhibition (e.g., PI3K pathway), but direct links remain speculative without empirical evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
